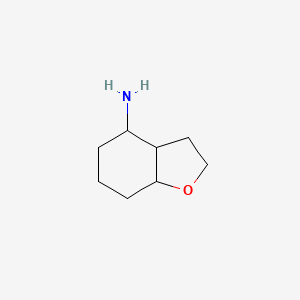

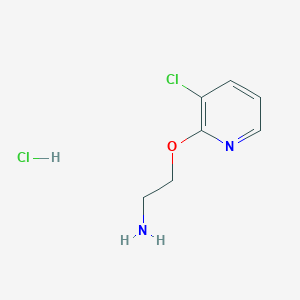

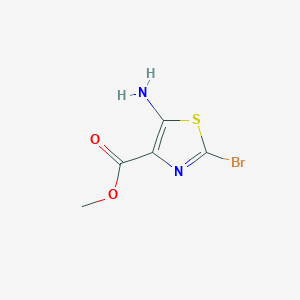

![molecular formula C7H4BrF2N3 B1378387 8-溴-3-(二氟甲基)-[1,2,4]三唑并[4,3-a]吡啶 CAS No. 1440512-65-1](/img/structure/B1378387.png)

8-溴-3-(二氟甲基)-[1,2,4]三唑并[4,3-a]吡啶

描述

“8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . It has been identified as a new player in the field of IDO1 catalytic holo-inhibitors .

Synthesis Analysis

The compound originated from a structure-based virtual screening made on IDO1 active site . The in silico-guided design of analogues led to the identification of an IDO1 inhibitor with sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes .Molecular Structure Analysis

The molecular structure of this compound is characterized by an atypical [1,2,4]triazolo[4,3-a]pyridine ring . This ring system is isoelectronic with that of purines .科学研究应用

抗真菌应用

三唑衍生物,包括8-溴-3-(二氟甲基)-[1,2,4]三唑并[4,3-a]吡啶,已被广泛用作抗真菌剂。 它们通过抑制麦角甾醇14α-脱甲基酶发挥作用,该酶对于麦角甾醇的合成至关重要,麦角甾醇是真菌细胞膜的重要组成部分 。这种抑制导致有毒的甲基化甾醇中间体的积累,以及细胞膜内麦角甾醇的减少,导致膜流动性增加,最终导致细胞死亡。

抗癌活性

三唑核是许多抗癌药物的常见特征。 它可以与生物系统中的各种酶和受体相互作用,使其成为设计抗癌药物的宝贵支架 。8-溴-3-(二氟甲基)-[1,2,4]三唑并[4,3-a]吡啶中二氟甲基的存在可能通过增强其与癌症相关靶标相互作用和抑制其功能的能力来增强其抗癌特性。

抗菌特性

三唑以其对多种革兰氏阳性和革兰氏阴性细菌的抗菌活性而闻名 。溴和二氟甲基的引入可能赋予该化合物额外的抗菌特性,使其可能有效对抗多重耐药病原体。

酶抑制

三唑衍生物可以作为酶抑制剂,靶向多种酶,如碳酸酐酶、胆碱酯酶和碱性磷酸酶 。这些酶参与许多生理过程,它们的抑制可以用于治疗目的,例如治疗青光眼、阿尔茨海默病和骨质疏松症。

抗炎和镇痛作用

三唑环系统与抗炎和镇痛作用有关 。8-溴-3-(二氟甲基)-[1,2,4]三唑并[4,3-a]吡啶的结构特征可能使其能够调节炎症反应,并在各种炎症性疾病中提供止痛作用。

抗病毒潜力

三唑化合物已显示出作为抗病毒剂的希望。 它们可以通过靶向病毒酶或破坏病毒生命周期来干扰病毒的复制 。8-溴-3-(二氟甲基)-[1,2,4]三唑并[4,3-a]吡啶的独特结构可以探索其潜在的抗病毒应用,可能针对新出现的病毒威胁。

作用机制

The compound acts as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a crucial player in the maintenance of a balance between immune tolerance and immunity . Overexpression of IDO1 in the tumour microenvironment leads to a dysregulation of this balance, and to an escape of the tumour cells from immune control .

未来方向

The compound represents a promising strategy in cancer immunotherapy as it is able to boost the immune response and to work in synergy with other immunotherapeutic agents . Despite the fact that no IDO1 inhibitor has been approved so far, recent studies have shed light on the additional roles that IDO1 mediates beyond its catalytic activity, conferring new life to the field .

属性

IUPAC Name |

8-bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2N3/c8-4-2-1-3-13-6(4)11-12-7(13)5(9)10/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVHZEZZIJDWPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2C(F)F)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501193166 | |

| Record name | 1,2,4-Triazolo[4,3-a]pyridine, 8-bromo-3-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501193166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1440512-65-1 | |

| Record name | 1,2,4-Triazolo[4,3-a]pyridine, 8-bromo-3-(difluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1440512-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Triazolo[4,3-a]pyridine, 8-bromo-3-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501193166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

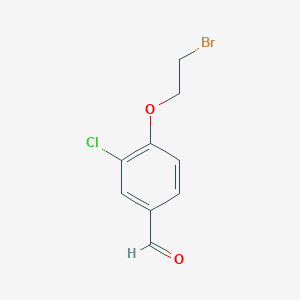

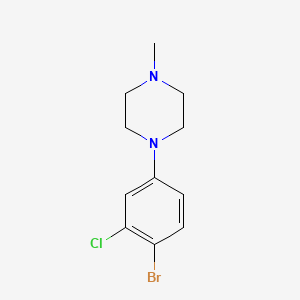

![methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1378304.png)

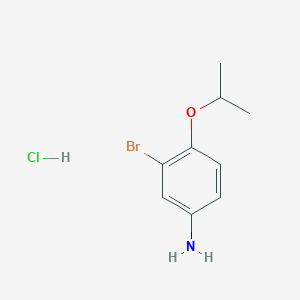

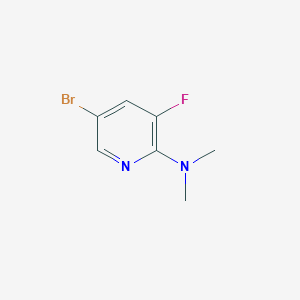

![1-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1378308.png)

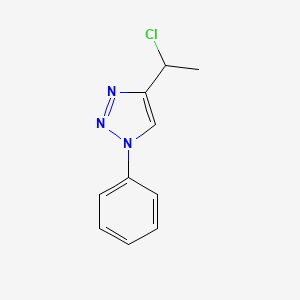

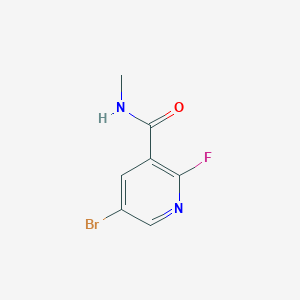

![Ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1378312.png)

![Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B1378326.png)